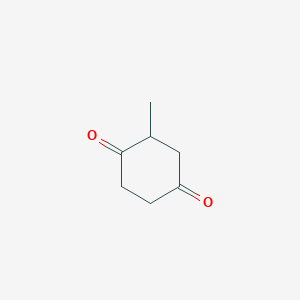
2-methylcyclohexane-1,4-dione
描述
2-Methylcyclohexane-1,4-dione is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 4 positions, and a methyl group is attached to the 2 position. This compound is known for its applications in various chemical processes and is characterized by its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylcyclohexane-1,4-dione can be synthesized through several methods. One common approach involves the hydrogenation of methylcyclohexane-1,4-dione using platinum or palladium catalysts. The reaction typically occurs under mild conditions, with the less hindered 4-carbonyl group being selectively hydrogenolyzed .
Another method involves the use of enzymes, such as lipase from porcine pancreas, to catalyze the Robinson annulation reaction. This method is environmentally friendly and involves the Michael addition and aldol reaction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form cyclohexanol derivatives.
Oxidation: Oxidation reactions can convert the dione to corresponding carboxylic acids.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts are commonly used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Hydrogenation: Cyclohexanol derivatives.
Oxidation: Carboxylic acids.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
2-Methylcyclohexane-1,4-dione has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
作用机制
The mechanism of action of 2-methylcyclohexane-1,4-dione involves its interaction with molecular targets through its carbonyl groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s reactivity is influenced by the steric and electronic effects of the methyl and carbonyl groups.
相似化合物的比较
Similar Compounds
2-Methylcyclohexane-1,3-dione: Similar structure but with carbonyl groups at the 1 and 3 positions.
3-Methylcyclohexane-1,4-dione: Methyl group at the 3 position instead of the 2 position.
Cyclohexane-1,4-dione: Lacks the methyl group.
Uniqueness
2-Methylcyclohexane-1,4-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influence its reactivity and applications. The presence of the methyl group at the 2 position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs.
属性
IUPAC Name |
2-methylcyclohexane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRHCQVKCDSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430710 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-19-3 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)
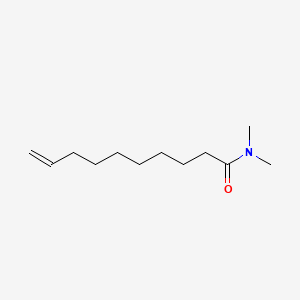
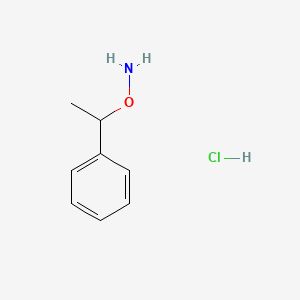
![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)
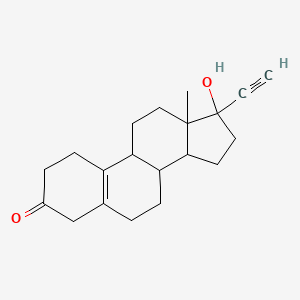

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)
![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)
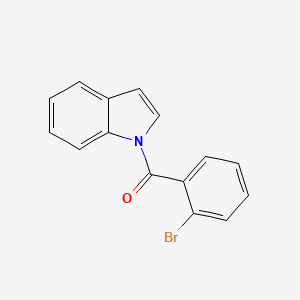
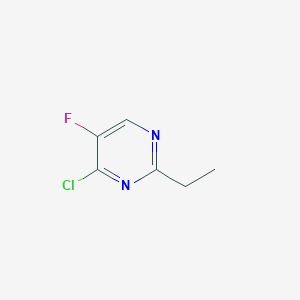
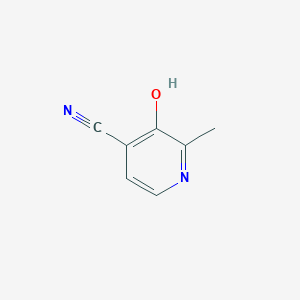
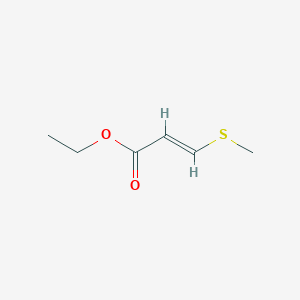
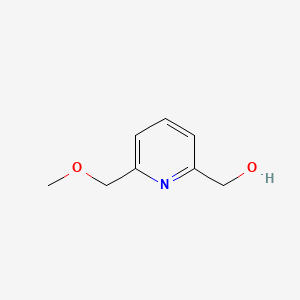
![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)
